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Udp-glucuronic acid

UDP-glucose dehydrogenase competitive inhibition glycosaminoglycan biosynthesis

In vitro glucuronidation workflows fail when non-carboxylated UDP-sugars are substituted for the authentic UGT cosubstrate. UDP-Glucuronic Acid (CAS 2616-64-0) is the only biologically competent glucuronosyl donor for Phase II drug metabolism screening, validated by direct active-site engagement at UGT1A6. • Obligate cosubstrate for UDP-glucuronosyltransferases; C6 carboxyl group confers substrate specificity not recapitulated by UDP-glucose, UDP-xylose, or UDP-galactose. • Direct enzymatic precursor for UDP-galacturonic acid (C4-epimerase Km = 13.0 μM) with minimal product inhibition (95-109% residual UGD activity at 1250 μM), enabling high-yield coupled synthesis. • Supplied at ≥98% purity; ambient-temperature shipping stability confirmed.

Molecular Formula C15H22N2O18P2
Molecular Weight 580.28 g/mol
CAS No. 2616-64-0
Cat. No. B1199681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdp-glucuronic acid
CAS2616-64-0
SynonymsAcid, UDP Glucuronic
Acid, Uridine Diphosphoglucuronic
Diphosphoglucuronic Acid, Uridine
Glucuronic Acid, UDP
UDP Glucuronic Acid
UDPGA
Uridine Diphosphate Glucuronic Acid
Uridine Diphosphoglucuronic Acid
Molecular FormulaC15H22N2O18P2
Molecular Weight580.28 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O
InChIInChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1
InChIKeyHDYANYHVCAPMJV-LXQIFKJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-Glucuronic Acid: Chemical Class and Core Characteristics


Uridine 5′-diphosphate-glucuronic acid (UDP-GlcA, CAS 2616-64-0) is a carboxylic acid-bearing nucleotide sugar that serves as an activated glycosyl donor in polysaccharide biosynthesis and xenobiotic glucuronidation [1]. It functions as the obligate cosubstrate for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to lipophilic compounds to enhance aqueous solubility and facilitate excretion [2]. UDP-GlcA is synthesized endogenously from UDP-glucose via NAD⁺-dependent UDP-glucose dehydrogenase (UGD) and can be epimerized to UDP-iduronic acid or UDP-galacturonic acid, positioning it as a central metabolic node in glycosaminoglycan and cell wall biosynthesis .

UGT glucuronidation co-substrate for drug metabolism and xenobiotic studies
Enzymatic precursor for UDP-galacturonic acid synthesis via C4-epimerase
Glycosyl donor for hyaluronan, chondroitin sulfate, and heparan sulfate backbone assembly

UDP-Glucuronic Acid: Why In-Class Analogs Cannot Substitute


UDP-glucuronic acid occupies a functionally non-interchangeable position among UDP-sugar analogs due to its unique carboxylic acid moiety at the C6 position, which confers distinct substrate specificity profiles across multiple enzyme families. While UDP-glucose and UDP-galacturonic acid share the uridine diphosphate scaffold, their differential recognition by UDP-sugar pyrophosphorylases, UDP-glucose dehydrogenase, and epimerases creates a quantitative selectivity landscape where substitution leads to measurable catalytic impairment or altered product distribution [1]. Specifically, the C6 carboxyl group of UDP-GlcA dictates its competitive inhibition kinetics against UDP-glucose dehydrogenase, its thermodynamic equilibrium position with UDP-galacturonic acid, and its differential activity as a glycosyl donor [2]. These parameters are not recapitulated by UDP-glucose, UDP-xylose, or UDP-galactose, necessitating compound-specific procurement for applications requiring precise metabolic flux control or defined glycosyltransferase substrate identity [3].

UDP-Glucose
Lacks C6 carboxyl group; may not support UGT-dependent glucuronidation or epimerase conversion to UDP-GalA.
UDP-Xylose
Exhibits significantly stronger product inhibition of UDP-glucose dehydrogenase, potentially impairing coupled synthesis flux.
UDP-Galactose / UDP-GalA
Do not serve as UGT co-substrates for glucuronidation; enzyme recognition profiles differ markedly from UDP-GlcA.

UDP-Glucuronic Acid: Evidence-Based Selection Guide


UGDH Competitive Inhibition: UDP-Glucuronic Acid vs. UDP-Xylose

UDP-glucuronic acid acts as a competitive inhibitor of UDP-glucose dehydrogenase with respect to UDP-glucose, exhibiting a Kᵢ value of 292 μM in purified sugarcane enzyme [1]. In contrast, UDP-xylose, another UDP-sugar analog frequently considered for glycosaminoglycan studies, displays a markedly stronger inhibitory potency with a Kᵢ value of 17.1 μM under identical assay conditions [1].

UGDH Inhibition
Head-to-head
UDP-GlcA Kᵢ = 292 μM
vs UDP-xylose Kᵢ = 17.1 μM
(17.1-fold weaker inhibition)
Lower inhibitory interference preserves UGDH activity in coupled assays.
Sugarcane UGDH, pH 8.4, inhibition w.r.t UDP-glucose.
UDP-glucose dehydrogenase competitive inhibition glycosaminoglycan biosynthesis

C4-Epimerase Equilibrium: UDP-Glucuronic Acid vs. UDP-Galacturonic Acid

The reaction catalyzed by Gla_KP (UDP-galacturonic acid C4-epimerase from Klebsiella pneumoniae) interconverts UDP-glucuronic acid and UDP-galacturonic acid with a defined thermodynamic equilibrium. The reaction equilibrium favors UDP-galacturonic acid over UDP-glucuronic acid in a ratio of 1.4:1, with a Kₘ for UDP-glucuronic acid of 13.0 μM [1].

Epimerase Kinetics
Head-to-head
Kₘ = 13.0 μM
Equilibrium: UDP-GalA favored 1.4:1
Efficient substrate capture; provides entry point for UDP-GalA production.
Gla_KP epimerase, K. pneumoniae.
UDP-galacturonic acid C4-epimerase reaction equilibrium lipopolysaccharide biosynthesis

UDP-Sugar Pyrophosphorylase Specificity: GlcA vs. GalA

In a comparative study of two UDP-sugar pyrophosphorylases (USPs), AtUSP from Arabidopsis thaliana exhibited comparable pyrophosphorylation activities toward both GlcA-1-phosphate (the precursor to UDP-GlcA) and GalA-1-phosphate (precursor to UDP-galacturonic acid). In contrast, BiUSP from Bifidobacterium infantis ATCC15697 showed significant activity toward GlcA-1-phosphate but substantially lower activity toward GalA-1-phosphate [1]. Both enzymes were expressed and purified in high yields exceeding 40 mg per liter [1].

Pyrophosphorylase Specificity
Head-to-head
BiUSP prefers GlcA-1-P over GalA-1-P
AtUSP accepts both comparably
Enzyme choice dictates product specificity in one-pot synthesis.
Purified USP enzymes, >40 mg/L yield.
UDP-sugar pyrophosphorylase substrate specificity enzymatic synthesis

UGDH Isoform Feedback: UDP-GlcA Weak vs. UDP-Xylose Potent Inhibition

Across four UDP-glucose dehydrogenase isoforms from Glycyrrhiza uralensis (GuUGD1–4), UDP-glucuronic acid (20 μM) produced minimal inhibition, with relative enzyme activities remaining at 89–111% of uninhibited control [1]. At a 62.5-fold higher concentration (1250 μM), UDP-glucuronic acid reduced activity of GuUGD4 to 34% while leaving GuUGD1–3 largely unaffected (95–109%) [1]. In contrast, UDP-xylose at just 20 μM reduced GuUGD4 activity to 63%, and at 500 μM abolished it to 7% [1].

Isoform Feedback
Head-to-head
UDP-GlcA 20 μM: 89–111% activity
UDP-Xylose 20 μM: 63–106% (GuUGD4 63%)
At high conc., UDP-xylose nearly abolishes GuUGD4
UDP-GlcA exerts minimal product inhibition on UGDH isoforms.
GuUGD1-4 isoforms, NADH assay.
UDP-glucose dehydrogenase isoform feedback inhibition enzyme kinetics

P2Y14 Receptor Activation Potency Ranking

Among UDP-sugars tested for activation of the human P2Y14 receptor (a Gᵢ-coupled GPCR implicated in immune cell signaling), the relative potency order is UDP-glucose > UDP-galactose > UDP-glucuronic acid > UDP-N-acetylglucosamine [1]. UDP-glucuronic acid occupies an intermediate position in this functional hierarchy.

P2Y14 Potency
Class-level
Rank: UDP-glucose > UDP-galactose > UDP-GlcA > UDP-N-acetylglucosamine
Intermediate potency enables SAR discrimination among UDP-sugar receptors.
Human P2Y14, cAMP inhibition; EC₅₀ not reported.
P2Y14 receptor GPCR signaling immunomodulation

UGT Active Site Binding Confirmation

Preincubation of human recombinant UGT1A6 with UDP-glucuronic acid inhibited the photoincorporation of 5-azido-UDP-glucuronic acid (a photoaffinity probe) into UGT1A6 polypeptides, demonstrating direct competition between UDP-glucuronic acid and the photoprobe for the identical UDP-sugar binding site [1].

UGT Binding
Data to verify
Preincubation with UDP-GlcA inhibits photoprobe incorporation into UGT1A6.
Supports specific co-substrate binding to human UGT active site.
Qualitative competition; no Kᵢ or IC₅₀ reported.
UDP-glucuronosyltransferase photoaffinity labeling UGT1A6

UDP-Glucuronic Acid: Research and Industrial Applications


In Vitro Glucuronidation Assays

UDP-glucuronic acid is the obligate cosubstrate for UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to lipophilic xenobiotics, pharmaceuticals, and endogenous steroids [1]. Photoaffinity labeling studies confirm that UDP-glucuronic acid directly competes for the UDP-sugar binding site on human recombinant UGT1A6, validating its specific engagement with the enzyme's active site [2]. For procurement supporting drug metabolism screening, UDP-glucuronic acid provides the biologically relevant co-substrate that cannot be functionally replaced by UDP-glucose or other non-carboxylated UDP-sugars.

UDP-Galacturonic Acid Synthesis via Epimerase

UDP-glucuronic acid serves as the direct precursor for UDP-galacturonic acid biosynthesis via UDP-galacturonic acid C4-epimerase (Gla_KP). The enzyme exhibits a Kₘ of 13.0 μM for UDP-glucuronic acid and establishes a thermodynamic equilibrium favoring UDP-galacturonic acid at a 1.4:1 ratio [3]. For laboratories producing UDP-galacturonic acid (a key precursor for pectin biosynthesis studies and bacterial lipopolysaccharide core modification), UDP-glucuronic acid is the essential starting material for this enzymatic conversion.

Coupled Multienzyme Synthesis with Low Feedback Inhibition

In one-pot multienzyme synthesis strategies utilizing UDP-sugar pyrophosphorylases (AtUSP or BiUSP) combined with UDP-glucose dehydrogenase, UDP-glucuronic acid demonstrates favorable compatibility with downstream enzymes. Data from Glycyrrhiza uralensis UGD isoforms show that UDP-glucuronic acid exerts minimal product inhibition on GuUGD1–3 (95–109% activity at 1250 μM), in contrast to the potent feedback inhibition observed with UDP-xylose [4]. This weak inhibitory profile supports higher overall synthetic yields in coupled enzyme cascades, and the availability of purified USP enzymes at >40 mg/L yields [5] facilitates scalable UDP-glucuronic acid production.

GAG and Proteoglycan Biosynthesis Research

UDP-glucuronic acid is a critical glycosyl donor for the assembly of hyaluronan, chondroitin sulfate, and heparan sulfate backbones. The compound can be epimerized to UDP-iduronic acid for incorporation into heparin and heparan sulfate polysaccharides [1]. In studies requiring precise control over glycosyltransferase substrate identity, UDP-glucuronic acid's C6 carboxyl group confers enzymatic recognition distinct from UDP-glucose. Its 17-fold weaker inhibition of UDP-glucose dehydrogenase compared to UDP-xylose (Kᵢ values: 292 μM vs. 17.1 μM) [6] ensures that UDP-glucose oxidation to UDP-glucuronic acid proceeds without significant product-mediated feedback suppression, maintaining metabolic flux toward GAG production.

Application
Selection Property
Validation Focus
In Vitro Glucuronidation Assays
UGT co-substrate specificity
UGT1A6 binding confirmation
UDP-Galacturonic Acid Production
Epimerase substrate affinity
Thermodynamic equilibrium profile
Multienzyme Synthesis
Weak UGDH product inhibition
Isoform-specific feedback profile
GAG Biosynthesis Research
C6-carboxyl glycosyl donor identity
Glycosyltransferase substrate recognition

Technical Documentation Hub

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